molecular formula C19H20N4O B2678336 1-(2,4-dimethylphenyl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 924819-37-4

1-(2,4-dimethylphenyl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2678336
CAS No.: 924819-37-4
M. Wt: 320.396
InChI Key: RWVLQXRGEYYGOK-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dimethylphenyl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition).

    Introduction of the Carboxamide Group: The carboxamide group is introduced through the reaction of the triazole intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.

    Substitution Reactions: The phenyl and dimethylphenyl groups are introduced through nucleophilic substitution reactions, often using halogenated precursors and strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethylphenyl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can convert the carboxamide group to an amine.

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, H₂O₂

    Reduction: LiAlH₄, NaBH₄

    Substitution: Halogenated precursors, NaH, KOtBu

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

1-(2,4-Dimethylphenyl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent due to its ability to interact with various biological targets.

    Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

    Material Science: Triazole derivatives are explored for their use in the development of new materials with unique electronic and photophysical properties.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethylphenyl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-1H-1,2,3-triazole-4-carboxamide
  • 1-(4-Methylphenyl)-1H-1,2,3-triazole-4-carboxamide
  • 1-(2,4-Dichlorophenyl)-1H-1,2,3-triazole-4-carboxamide

Uniqueness

1-(2,4-Dimethylphenyl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of both dimethylphenyl and phenyl groups, which can enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets. This structural feature may contribute to its distinct biological activity compared to other triazole derivatives.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific fields.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-N,5-dimethyl-N-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c1-13-10-11-17(14(2)12-13)23-15(3)18(20-21-23)19(24)22(4)16-8-6-5-7-9-16/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWVLQXRGEYYGOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C(N=N2)C(=O)N(C)C3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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